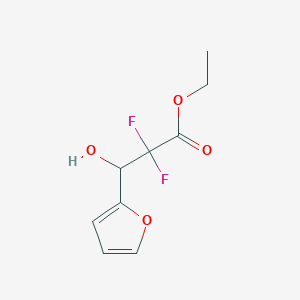

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate

Description

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate is a fluorinated ester featuring a furan-2-yl substituent at the 3-position of its propanoate backbone. These compounds are valued for their versatility in chemical transformations, particularly in the development of bioactive molecules such as anti-inflammatory and cardiovascular agents . The fluorine atoms at the 2-position enhance metabolic stability and electronic properties, while the hydroxyl group enables further functionalization.

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O4/c1-2-14-8(13)9(10,11)7(12)6-4-3-5-15-6/h3-5,7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNPGOWDCDQUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CO1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246214 | |

| Record name | Ethyl α,α-difluoro-β-hydroxy-2-furanpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118460-43-8 | |

| Record name | Ethyl α,α-difluoro-β-hydroxy-2-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118460-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α,α-difluoro-β-hydroxy-2-furanpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate typically involves the nucleophilic addition of difluoromethylating agents to furan derivatives. One common method includes the reaction of ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate with appropriate nucleophiles under mild conditions . The reaction is often facilitated by catalysts such as cesium fluoride and 18-crown-6, which promote the nucleophilic addition .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution on the furan ring.

Major Products:

Scientific Research Applications

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s metabolic stability and binding affinity to target proteins. The furan ring and hydroxy group contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity.

Comparison with Similar Compounds

Structural Features

The target compound shares a core structure with several analogs, differing primarily in the substituent at the 3-position. Key structural comparisons include:

Physicochemical Properties

- Phenyl Derivative : Density = 1.315 g/cm³ (predicted for 4-fluorophenyl analog), boiling point = 346.8°C (predicted), stored at 2–8°C due to moisture sensitivity .

- Furan-2-yl Analogue : Expected to exhibit lower boiling point and higher polarity than phenyl derivatives due to furan’s aromatic heterocycle and oxygen atom.

- Sulfanyl Derivative : Lower molecular weight (178.18 g/mol) and higher reactivity due to the thiol group, enabling disulfide bond formation .

Biological Activity

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. With a molecular formula of C11H12F2O3 and a molecular weight of 230.21 g/mol, this compound has been studied for various pharmacological properties, particularly in the context of medicinal chemistry and drug development.

The compound features two fluorine atoms, a furan ring, and a hydroxy group, which contribute to its unique chemical reactivity and biological interactions. The structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 118460-43-8

- Molecular Weight : 230.21 g/mol

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of compounds containing furan moieties. For instance, derivatives similar to this compound have been evaluated for their inhibitory effects against SARS-CoV-2 main protease (Mpro). In one study, compounds with structural similarities exhibited IC50 values ranging from 1.55 μM to 10.76 μM against Mpro, indicating significant antiviral activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Furan Ring : Contributes to the compound's ability to interact with biological targets.

- Hydroxy Group : Enhances solubility and may facilitate hydrogen bonding with target proteins.

Research suggests that modifications to the furan moiety or the hydroxy group can significantly alter the compound's potency against viral targets .

Study on Antiviral Efficacy

In a comparative study involving various furan derivatives, this compound was assessed for its ability to inhibit viral replication in vitro. The results indicated that this compound demonstrated low cytotoxicity (CC50 > 100 μM) while effectively inhibiting viral activity at nanomolar concentrations .

Pharmacological Evaluation

A pharmacological evaluation of similar compounds found that those with additional substituents on the furan ring showed enhanced activity against viral targets. This suggests that further modifications to this compound could lead to more potent antiviral agents .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate?

- Methodological Answer : The synthesis of this compound can be inferred from analogous difluoro-hydroxypropanoate esters. A plausible route involves a condensation reaction between furan-2-carbaldehyde and difluoroacetic acid derivatives, followed by stereoselective reduction of the intermediate ketone using sodium borohydride (NaBH₄) or other selective reductants. Subsequent esterification with ethanol under acidic conditions yields the final product. Key steps require precise control of reaction temperature and pH to avoid side reactions, such as over-reduction or ester hydrolysis .

Q. How should solubility and storage conditions be optimized for experimental handling of this compound?

- Methodological Answer : Based on structurally similar esters (e.g., Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate), this compound is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Stock solutions (10–100 mM in DMSO) are recommended for biological assays. Storage at 2–8°C in sealed, moisture-free containers prevents degradation. For long-term stability, lyophilization under inert gas (N₂ or Ar) is advised .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry of the hydroxy and difluoro groups?

- Methodological Answer :

- ¹H/¹⁹F NMR : The coupling constants between the hydroxy proton (C3-OH) and adjacent fluorine atoms (C2-F₂) can resolve stereochemistry. For example, syn-periplanar F-F coupling in ¹⁹F NMR (~20–30 Hz) and vicinal H-F coupling in ¹H NMR (~10–15 Hz) indicate spatial proximity .

- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous confirmation of stereochemistry and bond angles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the difluoro-hydroxy moiety in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the difluoro and hydroxy groups. Key parameters include:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C2-F₂) for nucleophilic attack.

- Fukui Indices : Predict sites for electrophilic substitution (e.g., at the furan ring or ester carbonyl).

- Transition State Analysis : Simulate activation barriers for reactions like ester hydrolysis or fluorinated group substitutions .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during the condensation step.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer of the ester under mild conditions.

- Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., Ru-based catalysts) with in-situ racemization of intermediates to achieve high enantiomeric excess (>95%) .

Q. How does the furan ring influence the compound’s stability under oxidative conditions compared to phenyl or thiophene analogs?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to H₂O₂ or tert-butyl hydroperoxide (TBHP) and monitor degradation via HPLC-MS. Furan’s electron-rich π-system increases susceptibility to oxidation, forming reactive quinone intermediates.

- Comparative Analysis : Phenyl analogs show higher stability due to aromatic resonance stabilization, while thiophene derivatives exhibit intermediate reactivity. Antioxidants (e.g., BHT) or inert atmosphere (N₂) are recommended for oxidative condition experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.